molecular formula C15H18ClN B2967210 1,1-Diphenylpropan-2-amine hydrochloride CAS No. 3139-54-6

1,1-Diphenylpropan-2-amine hydrochloride

Cat. No. B2967210
CAS RN: 3139-54-6
M. Wt: 247.77
InChI Key: AKFNBTNILUNXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diphenylpropan-2-amine hydrochloride is a chemical compound with the CAS Number: 3139-54-6 . It has a molecular weight of 247.77 and its IUPAC name is 1,1-diphenyl-2-propanamine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1,1-Diphenylpropan-2-amine hydrochloride is 1S/C15H17N.ClH/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12,15H,16H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

Amines, such as 1,1-Diphenylpropan-2-amine hydrochloride, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .


Physical And Chemical Properties Analysis

1,1-Diphenylpropan-2-amine hydrochloride has a melting point of 281-283 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Cleavage of Carbon Chains

  • Adamson (1949) demonstrated that substituted 3-amino-1:1-diphenylpropan-1-ols, when boiled in acid solutions, yield expected substituted allylamines and sometimes result in partial de-amination (Adamson, 1949).

Reversible Capture and Release of Aromatic Amines

  • Yuki et al. (2016) reported the reversible capture and release of aromatic amines by diphenylpropanetrione (DPPT), highlighting its potential in chemical synthesis (Yuki et al., 2016).

Oxidative Deprotection

  • Sampson and Honek (1999) explored the efficient removal of the diphenylmethyl amino protecting group by initial oxidation to an imine, suitable for the preparation of α-amino phosphinates and phosphonates (Sampson & Honek, 1999).

Synthesis of Chiral Palladacycle

  • Ding et al. (2010) synthesized a novel amine ligand for use in asymmetric hydrophosphanation reactions, demonstrating the utility of 1,1-Diphenylpropan-2-amine derivatives in catalytic processes (Ding et al., 2010).

Novel Chiral Palladacycle Development

  • Yap et al. (2014) developed a new amine ligand, showcasing its application in asymmetric hydrophosphination reactions (Yap et al., 2014).

Polymer Rhodium Catalyst for Olefin Hydroformylation

  • Ajjou and Alper (1998) created a water-soluble polymer rhodium catalyst, efficient for the hydroformylation of olefins (Ajjou & Alper, 1998).

Photoinduced Nucleophilic Addition

  • Yamashita et al. (1991) investigated the photoamination of 1,1-diphenylpropene with ammonia and alkylamines, providing insight into the photoreactive properties of 1,1-Diphenylpropan-2-amine derivatives (Yamashita et al., 1991).

Chemical Modification of Polymers

  • Arshady et al. (1986) described the synthesis and derivatization of copoly(styrene-2,4,5-trichlorophenyl acrylate) to create reactive and electroreactive polymers, using amines including derivatives of 1,1-Diphenylpropan-2-amine (Arshady et al., 1986).

Synthesis of Triphenylamine-Containing Aromatic Diamine

  • Cheng et al. (2005) synthesized a new triphenylamine-containing aromatic diamine, highlighting its application in the preparation of novel poly(amine-imide)s (Cheng et al., 2005).

Application in Copper-Catalyzed Amination Reactions

  • Gajare et al. (2004) used a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of halobenzenes with amines, showcasing the catalytic capabilities of compounds related to 1,1-Diphenylpropan-2-amine (Gajare et al., 2004).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,1-diphenylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12,15H,16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFNBTNILUNXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenylpropan-2-amine hydrochloride

CAS RN

3139-54-6
Record name 1,1-diphenylpropan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.